molecular formula C26H38O6 B044166 Hydrocortisone valerate CAS No. 57524-89-7

Hydrocortisone valerate

Cat. No.: B044166
CAS No.: 57524-89-7
M. Wt: 446.6 g/mol
InChI Key: FZCHYNWYXKICIO-FZNHGJLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrocortisone valerate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly applied topically to treat various skin conditions such as redness, itching, and swelling caused by corticosteroid-responsive dermatoses . This compound is a derivative of hydrocortisone, modified to enhance its therapeutic efficacy and reduce side effects.

Scientific Research Applications

Hydrocortisone valerate has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

Hydrocortisone valerate is a glucocorticoid, a class of steroid hormones characterized by their ability to bind with the cortisol receptor and trigger a variety of important cardiovascular, metabolic, immunologic, and homeostatic effects . It is essential for life and regulates or supports a variety of important functions .

Cellular Effects

This compound exerts its effects at the cellular level by binding to the glucocorticoid receptor, leading to anti-inflammatory and immunosuppressive properties . This binding triggers a variety of important cardiovascular, metabolic, immunologic, and homeostatic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

Temporal Effects in Laboratory Settings

In controlled clinical trials, the total incidence of adverse reactions associated with the use of this compound was approximately 12% . These included worsening of the condition being treated . Topically applied this compound can be absorbed in sufficient amounts to produce systemic effects .

Dosage Effects in Animal Models

Corticosteroids, including this compound, have been shown to be teratogenic in laboratory animals when administered systemically at relatively low dosage levels .

Metabolic Pathways

This compound, like other glucocorticoids, is involved in a variety of metabolic pathways. It plays important roles in carbohydrate, protein, and lipid metabolism .

Transport and Distribution

This compound, like other corticosteroids, is generally bound to corticosteroid binding globulin and serum albumin in plasma . Hydrocortisone is 90.1% bound to proteins in plasma, with 56.2% bound to albumin .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol, where it binds to the glucocorticoid receptor . After binding, the receptor-ligand complex translocates to the cell nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of hydrocortisone valerate involves the esterification of hydrocortisone with valeric acid. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve advanced techniques such as solid-phase extraction (SPE) to purify the compound. This method helps in obtaining high-purity this compound by removing impurities and excipients .

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone valerate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

    Hydrocortisone: The parent compound, used for similar therapeutic purposes but with different potency and side effect profiles.

    Betamethasone Valerate: Another corticosteroid ester with higher potency and different therapeutic applications.

    Fluocinolone Acetonide: A potent corticosteroid used for severe inflammatory conditions

Uniqueness of Hydrocortisone Valerate: this compound is unique due to its balanced potency and reduced side effects compared to other corticosteroids. Its valerate ester modification enhances its skin penetration and therapeutic efficacy, making it a preferred choice for treating moderate inflammatory skin conditions .

Properties

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-20,23,27,29H,4-12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCHYNWYXKICIO-FZNHGJLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045633
Record name Hydrocortisone valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone valerate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14544
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

57524-89-7
Record name Hydrocortisone valerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57524-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocortisone valerate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057524897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone valerate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14544
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydrocortisone valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCORTISONE VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68717P8FUZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrocortisone valerate
Reactant of Route 2
Reactant of Route 2
Hydrocortisone valerate
Reactant of Route 3
Hydrocortisone valerate
Reactant of Route 4
Hydrocortisone valerate
Reactant of Route 5
Hydrocortisone valerate
Reactant of Route 6
Hydrocortisone valerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.